![molecular formula C25H17NO13 B1244676 Laccaic acid C](/img/structure/B1244676.png)
Laccaic acid C
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Overview
Description
Laccaic acid C is a tetrahydroxyanthraquinone that is that is 3,5,6,8-tetrahydroxy-9,10-anthraquinone substituted by two carboxy groups at positions 1 and 2 as well as a 5-(2-amino-2-carboxyethyl)-2-hydroxyphenyl group at position 7. A minor component of LAC dye together with laccaic acids A, B and D It has a role as a dye and an animal metabolite. It is a polyphenol, a tetrahydroxyanthraquinone, a tricarboxylic acid and an alpha-amino acid.
Scientific Research Applications
Inclusion Complexes with β-Cyclodextrin
Laccaic acid A, a component of Lac dye, forms inclusion complexes with β-cyclodextrin and its derivatives. This enhances the water solubility of the dye, which is otherwise limited by its low solubility. This development is significant for its use in the food and textile industries, offering a non-toxic and efficient dyeing solution (Liu et al., 2017).
Nonlinear Optical Properties
Laccaic acid dye displays promising nonlinear optical properties, including strong two-photon absorption. This indicates its potential use in optical devices and materials, particularly in applications requiring third-order nonlinear optical capabilities (Zongo et al., 2015).
Microwave-Assisted Green Isolation
A sustainable approach to extracting laccaic acid from the lac insect has been developed for dyeing wool fabric. This method uses microwave treatment and eco-friendly mordants, enhancing the dye's color yield and sustainability (Adeel et al., 2021).
Historical Formulations of Lake Pigments
Research on various production methods of lake pigments and dyes derived from lac, including laccaic acids A and B, has provided insights into the compositional variability influenced by factors like temperature and pH. This understanding is crucial for their use in historical and artistic contexts (Berbers et al., 2019).
Antitumor Activity
In the context of cancer research, laccaic acid has shown potential as a DNA-competitive inhibitor of DNA methyltransferase 1, a target in cancer drug development. Its ability to reactivate genes silenced by DNA methylation makes it a promising candidate for cancer therapeutics (Fagan et al., 2013).
Fluorescence of Lac Dye Stabilized Gold Nanoparticles
Lac dye, containing laccaic acids, has been used to synthesize gold nanoparticles with potential clinical applications. These nanoparticles, stabilized by the natural fluorophores in lac dye, demonstrate safe, non-toxic properties suitable for medical applications (Pattanayak et al., 2016).
properties
Molecular Formula |
C25H17NO13 |
---|---|
Molecular Weight |
539.4 g/mol |
IUPAC Name |
7-[5-(2-amino-2-carboxyethyl)-2-hydroxyphenyl]-3,5,6,8-tetrahydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C25H17NO13/c26-9(23(34)35)4-6-1-2-10(27)7(3-6)13-20(31)17-16(22(33)21(13)32)18(29)8-5-11(28)14(24(36)37)15(25(38)39)12(8)19(17)30/h1-3,5,9,27-28,31-33H,4,26H2,(H,34,35)(H,36,37)(H,38,39) |
InChI Key |
VRXULZFQCGXCRV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C3=C(C(=C2O)O)C(=O)C4=CC(=C(C(=C4C3=O)C(=O)O)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C3=C(C(=C2O)O)C(=O)C4=CC(=C(C(=C4C3=O)C(=O)O)C(=O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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